5-Nitro-2,3-dihydrobenzofuran-7-carboxamide
Description
Properties
Molecular Formula |
C9H8N2O4 |
|---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
5-nitro-2,3-dihydro-1-benzofuran-7-carboxamide |
InChI |
InChI=1S/C9H8N2O4/c10-9(12)7-4-6(11(13)14)3-5-1-2-15-8(5)7/h3-4H,1-2H2,(H2,10,12) |
InChI Key |
GAMSIIYRKBPBNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2C(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Precursor: 2,3-Dihydrobenzofuran-7-carboxamide
The foundational step in preparing 5-nitro-DHBF-7-carboxamide involves synthesizing its precursor, 2,3-dihydrobenzofuran-7-carboxamide (DHBF-7-carboxamide, 3 ). This is achieved through lithiation-mediated carboxylation of 2,3-dihydrobenzofuran (DHBF, 1 ) using n-butyllithium (n-BuLi) in a hexane/TEMED solvent system under nitrogen atmosphere. The lithiated intermediate is quenched with dry ice, yielding 2,3-dihydrobenzofuran-7-carboxylic acid (2 ), which is subsequently converted to the carboxamide 3 via a mixed-anhydride method.
Key Reaction Conditions :
- Lithiation: n-BuLi in TEMED/hexane at room temperature.
- Carboxylation: Dry ice quenching followed by acidification with concentrated HCl.
- Carboxamide Formation: Mixed-anhydride intermediate treated with ammonia gas.
Nitration of DHBF-7-carboxamide
The nitro group is introduced at the 5-position of 3 using a mixture of nitric acid (HNO₃) and trifluoroacetic acid (TFA) under ice-cooled conditions. This electrophilic aromatic substitution proceeds regioselectively due to the electron-rich nature of the benzofuran ring, yielding 5-nitro-DHBF-7-carboxamide (5 ) in good yield.
Optimization Insights :
- Temperature Control : Maintaining temperatures near 0°C prevents over-nitration and byproduct formation.
- Acid Choice : TFA enhances nitronium ion (NO₂⁺) generation while solubilizing the substrate.
Alternative Synthesis via Salicylic Acid Derivatives
To circumvent challenges in late-stage carboxylation, an alternative route begins with salicylic acid derivatives. This method avoids the low-yielding lithiation step and instead constructs the dihydrobenzofuran ring early in the synthesis.
Esterification and Allylation
Methyl salicylate derivatives (e.g., 9a–c ) are prepared by treating salicylic acid with thionyl chloride (SOCl₂) in methanol. Subsequent O-allylation with allyl bromide and potassium carbonate yields intermediates (9a–c ), which undergo Claisen rearrangement at elevated temperatures (180–200°C) to form ortho-allylated products (10a–c ).
Cyclization and Functionalization
The rearranged products are cyclized using iodine or aluminum powder in polar aprotic solvents (e.g., acetonitrile) to construct the dihydrobenzofuran core. Post-cyclization nitration follows the same HNO₃/TFA protocol as in the direct method, with the carboxamide group introduced via hydrolysis and mixed-anhydride amidation.
Advantages Over Direct Nitration :
- Higher overall yields due to early ring formation.
- Flexibility in introducing substituents at the 2-position.
Challenges and Optimization Strategies
Low-Yielding Carboxylation
The direct method’s lithiation-carboxylation step often suffers from modest yields (40–60%) due to competing side reactions. To address this, industrial protocols employ continuous flow reactors to enhance mixing and temperature control, improving yields to >75%.
Regioselectivity in Nitration
The electron-withdrawing carboxamide group directs nitration to the 5-position, but trace amounts of 4-nitro byproducts may form. Purification via column chromatography (ethyl acetate/hexane, 1:3) effectively isolates the desired isomer.
Stability of Intermediates
Nitro-substituted intermediates are sensitive to reduction under standard hydrogenation conditions. Catalytic transfer hydrogenation with ammonium formate and Pd/C at 50°C selectively reduces nitro groups without disrupting the dihydrofuran ring.
Industrial-Scale Production Considerations
Solvent and Catalyst Recycling
Large-scale synthesis prioritizes green chemistry principles:
- TFA is recovered via distillation and reused.
- Palladium catalysts are immobilized on silica supports to facilitate recycling.
Continuous Manufacturing
Flow chemistry systems enable:
- Precise Temperature Modulation : Microreactors maintain −5°C during nitration.
- Automated Quenching : In-line neutralization reduces manual handling.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the two primary methods:
| Method | Starting Material | Key Steps | Yield | Key Advantages |
|---|---|---|---|---|
| Direct Nitration | DHBF (1 ) | Lithiation, carboxylation, nitration | ~60% | Fewer synthetic steps |
| Salicylic Acid Route | Salicylic acid | Esterification, Claisen rearrangement, cyclization | ~75% | Higher yield, modular substitution |
Chemical Reactions Analysis
5-Nitro-2,3-dihydrobenzofuran-7-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents like sodium methoxide.
Oxidation: Oxidation of the dihydrobenzofuran ring can be achieved using oxidizing agents like potassium permanganate.
The major products formed from these reactions include 5-amino-2,3-dihydrobenzofuran-7-carboxamide and various substituted derivatives.
Scientific Research Applications
The applications of 5-Nitro-2,3-dihydrobenzofuran-7-carboxamide are primarily focused on its role as a building block in the synthesis of various bioactive compounds, particularly inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1) . PARP-1 inhibitors have garnered interest for anticancer therapy and beyond .
Synthesis and PARP-1 Inhibition
this compound is a key intermediate in synthesizing substituted 2,3-dihydrobenzofuran-7-carboxamide derivatives, which are evaluated for their ability to inhibit PARP-1 .
- Structure-Based Design: A structure-based design strategy using this compound led to the development of potent PARP-1 inhibitors .
- IC50 Values: Substituted benzylidene derivatives at the 2-position were found to be the most potent, with 3′,4′-dihydroxybenzylidene showing a 30-fold improvement in potency (IC50 = 0.531 μM) . The 5-fluoro derivative was found to be ~5-fold more potent than the initial lead compound .
Applications in Serotonin Receptor Antagonism
N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives, related to this compound, have been synthesized and evaluated for their serotonin-3 (5-HT3) receptor antagonistic activities .
- In vitro and In vivo Activities: These compounds were assessed by 5-HT3 receptor binding (in vitro) and by their ability to antagonize the von Bezold-Jarisch reflex in rats (in vivo) .
- Potency Enhancement: The introduction of methyl groups at position 2 of the dihydrobenzofuran ring increased the pharmacological activities .
Further Research
Further research has explored diversity-oriented synthesis of libraries based on benzofuran and 2,3-dihydrobenzofuran scaffolds . These scaffolds are decorated with substituents to vary their physicochemical features, allowing for a robust structure-activity relationship analysis .
Mechanism of Action
The mechanism of action of 5-Nitro-2,3-dihydrobenzofuran-7-carboxamide involves the inhibition of PARP-1. PARP-1 is an enzyme that utilizes NAD+ to synthesize poly(ADP-ribose) chains, which are involved in DNA repair. By inhibiting PARP-1, the compound prevents the repair of DNA damage, leading to cell death in cancer cells that rely on PARP-1 for survival .
Comparison with Similar Compounds
Structural Analog: 5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic Acid
Key Similarities and Differences :
- Core Structure : Both compounds share the dihydrobenzofuran backbone with a nitro group at position 3.
- Functional Groups : The carboxylic acid group in the analog contrasts with the carboxamide group in the target compound. This substitution may reduce acidity and improve membrane permeability, a critical factor in drug bioavailability .
- Applications : While the carboxylic acid derivative is primarily used in chemical synthesis, the carboxamide variant is hypothesized to exhibit enhanced biological activity due to its improved stability and binding affinity.
Benzo[de]isoquinoline-1,3-dione Derivatives
Example: 5-Nitro-2-(2-dimethylaminoethyl)- and 5-Nitro-2-[2-(1-pyrrolidine)-ethyl] derivatives.
- Structural Comparison: These compounds feature a benzo[de]isoquinoline-1,3-dione core instead of a benzofuran. The nitro group is retained, but the fused aromatic system and ethylamine/pyrrolidine side chains differentiate them.
- Pharmacological Activity : These derivatives demonstrate antiviral activity , particularly against RNA viruses, likely due to nitro group-mediated interference with viral replication enzymes .
- Divergence: Unlike 5-nitrobenzofurans, the benzo[de]isoquinoline derivatives exhibit broader-spectrum antiviral effects but may have higher toxicity due to their complex heterocyclic structures.
Nitrofuran Derivatives: Nifurpyrimidine
Example: 2-Amino-4-Methyl-6-(2-ethinyl-5-nitrofuryl)-pyrimidine (nifurpyrimidine).
- Structural Comparison : Nifurpyrimidine combines a nitrofuran ring with a pyrimidine group, contrasting with the benzofuran-carboxamide structure.
- Pharmacological Activity : It shows antibacterial and antiparasitic activity in rodent models, attributed to the nitro group’s redox cycling and subsequent generation of reactive oxygen species .
- Key Difference : The ethinyl group in nifurpyrimidine enhances electrophilicity, increasing its reactivity compared to the more stable benzofuran derivatives.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Activity Mechanisms: Nitro groups in all compounds contribute to bioactivity via electron-deficient aromatic systems that disrupt microbial/viral enzymes.
- Toxicity Concerns : Nitrofurans like nifurpyrimidine exhibit higher toxicity due to reactive metabolite formation, whereas benzofuran derivatives may have safer profiles pending further studies .
- Synthetic Utility : The carboxylic acid analog (CAS 383184-30-3) serves as a precursor for carboxamide synthesis, highlighting its role in medicinal chemistry workflows .
Biological Activity
5-Nitro-2,3-dihydrobenzofuran-7-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic system characterized by a fused benzofuran structure with a nitro group and a carboxamide functional group. Its molecular formula is C₁₁H₈N₂O₃, with a molecular weight of approximately 223.19 g/mol. The presence of the nitro and carboxamide groups contributes to its unique reactivity and biological properties, making it a candidate for various pharmacological applications.
Antiproliferative Effects
Research indicates that derivatives of 2,3-dihydrobenzofuran compounds exhibit various biological activities, particularly as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1). For instance, the lead compound derived from this compound showed an IC50 value of 9.45 μM against PARP-1, indicating its potential as an anticancer agent .
Table 1: Inhibition Potency of Related Compounds
| Compound Name | IC50 (μM) | Activity |
|---|---|---|
| This compound | 9.45 | PARP-1 Inhibitor |
| 3′,4′-Dihydroxybenzylidene derivative | 0.531 | Enhanced PARP-1 Inhibition |
| 5-Fluoro derivative | 2.12 | More potent than lead compound |
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within cells. It has been shown to form hydrogen bonds with residues in the catalytic site of PARP-1, which is crucial for its inhibitory activity. The compound's structural features allow it to engage in π–π stacking interactions with aromatic amino acids in the target protein, enhancing binding affinity and selectivity .
Structure-Activity Relationship (SAR)
The SAR studies conducted on various derivatives of dihydrobenzofuran compounds reveal that modifications at specific positions significantly affect biological activity. For example, substituting the nitro group or introducing halogen atoms can enhance the potency against PARP-1 and alter the selectivity profile .
Table 2: Structural Modifications and Their Effects
| Modification | Effect on Activity |
|---|---|
| Nitro group presence | Generally increases activity |
| Halogen substitution | Enhances binding affinity |
| Benzylidene derivatives | Significant improvement in potency |
Case Studies
Several case studies have explored the biological effects of this compound and its derivatives:
- PARP Inhibition : A study demonstrated that benzylidene derivatives at the 2-position showed enhanced inhibition of PARP-1 activity, with one derivative achieving an IC50 value of 0.531 μM, indicating a substantial improvement over the parent compound .
- Cytotoxicity in Cancer Cells : Further evaluations revealed selective cytotoxicity in BRCA2-deficient cancer cell lines, suggesting potential therapeutic applications for treating specific types of cancer characterized by DNA repair deficiencies .
- Neurotransmitter Receptor Interaction : Other studies have indicated that similar compounds may interact with serotonin receptors, potentially offering therapeutic avenues for anxiety and depression disorders.
Q & A
Q. What are the recommended synthetic routes for 5-nitro-2,3-dihydrobenzofuran-7-carboxamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of nitro-substituted dihydrobenzofuran derivatives typically involves cyclization of phenolic precursors followed by nitration and carboxamide functionalization. For example, analogous compounds like methyl 7-bromo-3-(hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate are synthesized via Friedel-Crafts alkylation and subsequent halogenation . To optimize yields:
- Use catalysts like BF₃·Et₂O for cyclization steps.
- Control nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to minimize by-products.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
Yield improvements (e.g., from 45% to 68%) have been reported by adjusting stoichiometry and reaction time .
Q. How can the solubility and stability of this compound be characterized for in vitro assays?
- Methodological Answer : Solubility profiling for nitrobenzofuran derivatives often involves:
- Solvent Screening : Test DMSO, methanol, or aqueous buffers (pH 2–9) at concentrations up to 10 mM. For example, 7-hydroxy-2,3-dihydrobenzofuran-5-carboxylic acid is stable in DMSO at 10 mM .
- Stability Assays : Use HPLC-UV (C18 column, acetonitrile/water mobile phase) to monitor degradation under light, heat, or oxidative conditions. Store solutions at –20°C in amber vials to prevent nitro-group photoreduction .
Q. What spectroscopic techniques are critical for structural validation of this compound?
- Methodological Answer : Combine:
- ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., nitro-group deshielding at δ 8.1–8.3 ppm) and dihydrobenzofuran ring conformation.
- FT-IR : Identify carboxamide N–H stretches (~3300 cm⁻¹) and nitro-group absorptions (~1520 cm⁻¹).
- X-ray Crystallography : Resolve dihedral angles and hydrogen-bonding patterns, as demonstrated for 2-methyl-7-nitro-2,3-dihydrobenzofuran .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
- Methodological Answer : SAR strategies include:
- Substituent Variation : Synthesize analogs with modified nitro positions (e.g., 5-nitro vs. 7-nitro) or carboxamide replacements (e.g., ester, sulfonamide). Compare bioactivity using assays like enzyme inhibition (IC₅₀) or cell viability (MTT).
- Computational Modeling : Perform docking studies with target proteins (e.g., kinases) using software like AutoDock Vina. For example, benzofuran-carboxamide derivatives show affinity for ATP-binding pockets due to planar aromatic systems .
- Metabolic Stability : Assess hepatic microsomal half-life (e.g., human liver microsomes + NADPH) to prioritize lead compounds .
Q. What experimental approaches resolve contradictions in bioactivity data across different studies?
- Methodological Answer : Address discrepancies via:
- Dose-Response Validation : Re-test activity in multiple cell lines (e.g., cancer vs. non-cancer) with strict controls (e.g., 0.1–100 µM doses).
- Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify unintended interactions.
- Data Normalization : Express results as % inhibition relative to positive/negative controls, as seen in studies of ethyl 7-bromobenzofuran-3-carboxylate .
Q. How can computational chemistry predict the reactivity of the nitro group in catalytic or redox environments?
- Methodological Answer : Employ:
- DFT Calculations : Calculate nitro-group charge distribution and frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to reduction.
- Molecular Dynamics (MD) : Simulate interactions in aqueous or enzymatic environments (e.g., nitroreductase binding).
- Comparative Analysis : Benchmark against known nitroaromatic drugs (e.g., nitrofurantoin) to infer metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
